molecular formula C11H11N3O B7785742 2-(1H-imidazol-1-yl)-1-phenylethanone oxime

2-(1H-imidazol-1-yl)-1-phenylethanone oxime

Cat. No.: B7785742
M. Wt: 201.22 g/mol
InChI Key: SJCZWQOTCWDEHH-ACCUITESSA-N
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Description

2-(1H-imidazol-1-yl)-1-phenylethanone oxime is a compound that features an imidazole ring, a phenyl group, and an oxime functional group Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone oxime typically involves the reaction of 2-(1H-imidazol-1-yl)-1-phenylethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-phenylethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1-phenylethanone oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanone oxime involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The oxime group can form hydrogen bonds and interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)-1-phenylethanol: Similar structure but with a hydroxyl group instead of an oxime.

    2-(1H-imidazol-1-yl)-1-phenylethanone: Lacks the oxime group.

    1-Phenyl-2-(1H-imidazol-1-yl)ethanone: Different positioning of the imidazole ring.

Uniqueness

2-(1H-imidazol-1-yl)-1-phenylethanone oxime is unique due to the presence of both the imidazole ring and the oxime group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems.

Properties

IUPAC Name

(NZ)-N-(2-imidazol-1-yl-1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-13-11(8-14-7-6-12-9-14)10-4-2-1-3-5-10/h1-7,9,15H,8H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCZWQOTCWDEHH-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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